4-bromo-N,N-diethylbenzamide
Overview
Description
4-Bromo-N,N-diethylbenzamide is an organic compound with the molecular formula C11H14BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the para position and the amide nitrogen is diethylated. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N,N-diethylbenzamide typically involves the reaction of 4-bromobenzoyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane under cooling conditions. The mixture is stirred overnight, and the product is isolated by extraction and purification .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N,N-diethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an amine or alcohol.
Oxidation Reactions: The amide group can be oxidized to form different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: Products include primary or secondary amines.
Oxidation: Products include carboxylic acids or nitriles.
Scientific Research Applications
4-Bromo-N,N-diethylbenzamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-bromo-N,N-diethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the diethylamide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
- 4-Bromo-N,N-dimethylbenzamide
- 4-Chloro-N,N-diethylbenzamide
- 4-Fluoro-N,N-diethylbenzamide
Comparison: 4-Bromo-N,N-diethylbenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. Compared to its analogs with different halogens or alkyl groups, it may exhibit different chemical and biological behaviors, making it suitable for specific applications .
Properties
IUPAC Name |
4-bromo-N,N-diethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUPVXSXLZOQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403723 | |
Record name | 4-bromo-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5892-99-9 | |
Record name | 4-bromo-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5892-99-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.